molecular formula C18H16BClO3 B568039 3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid CAS No. 1257648-77-3

3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid

Cat. No.: B568039
CAS No.: 1257648-77-3
M. Wt: 326.583
InChI Key: GWHYATBGYANRCV-UHFFFAOYSA-N
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Description

3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid is an organoboron compound with the molecular formula C17H14BClO3 and a molecular weight of 312.56 g/mol . This compound is primarily used in research settings, particularly in the field of organic chemistry, due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions for this synthesis are generally mild and functional group tolerant, making it an efficient method for producing this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for research applications.

Chemical Reactions Analysis

3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium, where the boron atom transfers its organic group to the palladium catalyst . This process is crucial for forming new carbon–carbon bonds, which are essential in synthesizing complex organic molecules.

Comparison with Similar Compounds

3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid can be compared with other boronic acids, such as:

The uniqueness of 3-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid lies in its chloro substituent, which can influence its chemical properties and reactivity, making it suitable for specific research applications.

Properties

IUPAC Name

[3-[2-(4-chloronaphthalen-1-yl)oxyethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BClO3/c20-17-8-9-18(16-7-2-1-6-15(16)17)23-11-10-13-4-3-5-14(12-13)19(21)22/h1-9,12,21-22H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHYATBGYANRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCOC2=CC=C(C3=CC=CC=C32)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746232
Record name (3-{2-[(4-Chloronaphthalen-1-yl)oxy]ethyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257648-77-3
Record name (3-{2-[(4-Chloronaphthalen-1-yl)oxy]ethyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257648-77-3
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